![molecular formula C14H26N2O2 B2417420 tert-Butyl 8-amino-1-azaspiro[4.5]decane-1-carboxylate CAS No. 1823492-83-6](/img/structure/B2417420.png)
tert-Butyl 8-amino-1-azaspiro[4.5]decane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-Butyl 8-amino-1-azaspiro[4.5]decane-1-carboxylate, also known as TAC, is a compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. TAC has been shown to have a unique structure and mechanism of action that could make it a valuable tool for drug discovery and development.
Wirkmechanismus
Tert-Butyl 8-amino-1-azaspiro[4.5]decane-1-carboxylate acts as a sigma-1 receptor agonist, which means it binds to and activates the sigma-1 receptor. The sigma-1 receptor is involved in a variety of cellular processes, including the regulation of ion channels, the release of neurotransmitters, and the modulation of intracellular signaling pathways. By activating the sigma-1 receptor, this compound may have a variety of effects on cellular function.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of effects on cellular function, including the modulation of ion channels, the release of neurotransmitters, and the regulation of intracellular signaling pathways. This compound has also been shown to have neuroprotective effects in animal models of neurological disorders, suggesting that it may have therapeutic potential in the treatment of these conditions.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of tert-Butyl 8-amino-1-azaspiro[4.5]decane-1-carboxylate is its high affinity for the sigma-1 receptor, which makes it a valuable tool for studying the function of this protein. However, this compound also has limitations, including its relatively complex synthesis method and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several potential future directions for research on tert-Butyl 8-amino-1-azaspiro[4.5]decane-1-carboxylate. One area of interest is the development of drugs that target the sigma-1 receptor for the treatment of neurological disorders. Another area of interest is the use of this compound as a tool for studying the function of the sigma-1 receptor and its role in cellular processes. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in medicinal chemistry.
Synthesemethoden
The synthesis of tert-Butyl 8-amino-1-azaspiro[4.5]decane-1-carboxylate involves a multistep process that begins with the reaction of tert-butyl 2-oxo-2-phenylacetate with 1,2-diaminocyclopentane. This is followed by the addition of sodium hydride and tert-butyl bromoacetate to form this compound. The synthesis method has been optimized to produce high yields of this compound with good purity.
Wissenschaftliche Forschungsanwendungen
Tert-Butyl 8-amino-1-azaspiro[4.5]decane-1-carboxylate has been studied for its potential applications in medicinal chemistry, particularly in the development of drugs for the treatment of neurological disorders. This compound has been shown to have a high affinity for the sigma-1 receptor, a protein that is involved in the regulation of neuronal activity. This makes this compound a promising candidate for the development of drugs that target the sigma-1 receptor.
Eigenschaften
IUPAC Name |
tert-butyl 8-amino-1-azaspiro[4.5]decane-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O2/c1-13(2,3)18-12(17)16-10-4-7-14(16)8-5-11(15)6-9-14/h11H,4-10,15H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXCJRJXANOPWBH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC12CCC(CC2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



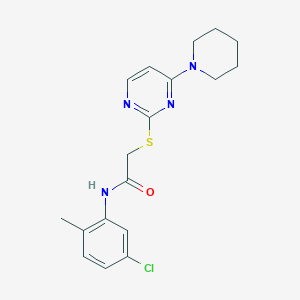
![4-(1-(4-methylbenzyl)-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one](/img/structure/B2417343.png)
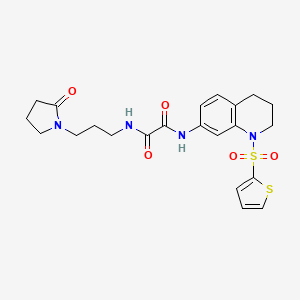

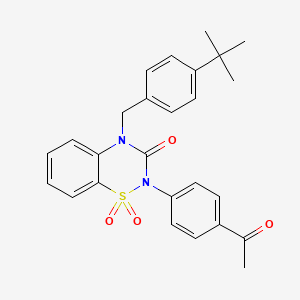
![N-(pyrazolo[1,5-a]pyrimidin-6-yl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2417349.png)
![N-(1-(1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenoxypropanamide](/img/structure/B2417352.png)
![2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-nitrophenyl)acetamide](/img/structure/B2417355.png)
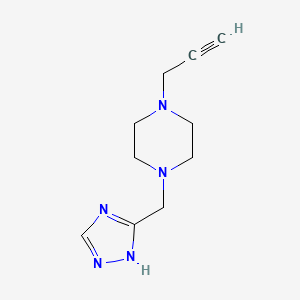
![N-(2-fluorophenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)acetamide](/img/structure/B2417357.png)
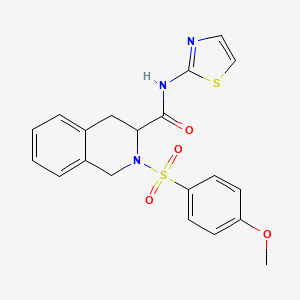
![(2E,3E)-1-(4-fluorophenyl)-3-(methoxyimino)-2-[2-(4-methylphenyl)hydrazin-1-ylidene]propan-1-one](/img/structure/B2417359.png)